2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine: is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which is further substituted with nitro and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine typically involves the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are often sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.
Substitution: The nitro group in 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted benzothiazines.
Scientific Research Applications
2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with an oxygen atom instead of sulfur.
2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure with a nitro group but with an oxygen atom instead of sulfur.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine: Without the nitro group.
Uniqueness
The presence of both nitro and dimethyl groups in 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine makes it unique compared to its analogs. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-3,4-dihydro-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)6-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEANMCVKSTVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(S1)C=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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